2-Fluoro-5,6,7,8-tetrahydroquinoline
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Overview
Description
2-Fluoro-5,6,7,8-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a semi-hydrogenated form of quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. For example, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield this compound . Another method involves the Skraup cyclization, where aniline derivatives react with aldehydes or ketones in the presence of a catalyst to form the quinoline ring, followed by fluorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines .
Scientific Research Applications
2-Fluoro-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: It is used in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-5,6,7,8-tetrahydroquinoline include other fluorinated quinolines such as:
- 5,6,7,8-Tetrafluoroquinoline
- 2-Methyl-5,6,7,8-tetrafluoroquinoline
- 4-Methyl-5,6,7,8-tetrafluoroquinoline
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of a single fluorine atom can enhance its biological activity and stability compared to non-fluorinated or polyfluorinated derivatives .
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-fluoro-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C9H10FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 |
InChI Key |
IRRAZTPYUCVYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)F |
Origin of Product |
United States |
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